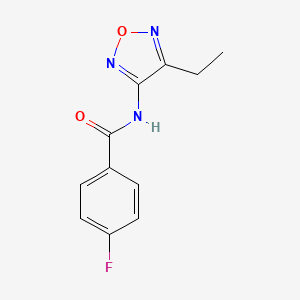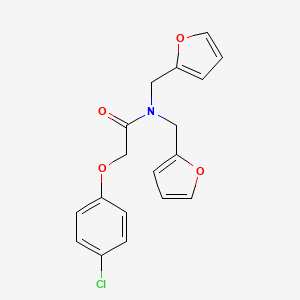![molecular formula C22H24N2O B11375736 5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11375736.png)
5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its intricate structure and functional groups make it a subject of study for synthetic chemists and researchers.
Preparation Methods
The synthesis of 5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps, including the formation of the tricyclic core and the introduction of the methyl and phenyl groups. Common synthetic routes include:
Cyclization Reactions: The formation of the tricyclic core can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methyl and phenyl groups can be done through substitution reactions using reagents like methyl iodide and phenyl lithium.
Industrial Production: Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.
Chemical Reactions Analysis
5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 3-Methyl-1-phenyl-2-pyrazoline-5-one and 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid share some structural similarities.
Uniqueness: The unique tricyclic structure and specific functional groups of this compound distinguish it from other compounds and contribute to its distinct properties and applications.
Properties
Molecular Formula |
C22H24N2O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C22H24N2O/c1-16-8-10-17(11-9-16)19-23-12-21(2)13-24(19)15-22(14-23,20(21)25)18-6-4-3-5-7-18/h3-11,19H,12-15H2,1-2H3 |
InChI Key |
SZIYTKGLXUSKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3CC4(CN2CC(C3)(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11375661.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide](/img/structure/B11375676.png)
![2-(3,5-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11375688.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B11375693.png)
![3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11375699.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11375700.png)
![3,5-dimethyl-13-(1-methylindol-3-yl)-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11375707.png)
![5-chloranyl-2-[(4-methylphenyl)methylsulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11375710.png)

![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11375724.png)
![N-(4-chlorophenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11375728.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11375751.png)
![4-bromo-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11375754.png)
